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For researchers, scientists, and drug development professionals, the expanding CRISPR-Cas9

toolbox offers a diverse array of Cas9 variants, each with unique characteristics tailored for

specific applications. This guide provides a comparative analysis of different Cas9 variants,

supported by experimental data, to aid in the selection of the most appropriate enzyme for your

research needs.

The wild-type Streptococcus pyogenes Cas9 (SpCas9) remains a widely used nuclease;

however, concerns regarding off-target effects and limitations in targeting range have driven the

development of numerous engineered and naturally occurring variants. These variants offer

improvements in specificity, targeting range, and functionality, expanding the applications of

CRISPR technology from simple gene knockouts to precise base editing, transcriptional

regulation, and epigenetic modifications.

Naturally Occurring Cas9 Homologs: Expanding the
Targeting Range
While SpCas9 is the most popular, Cas9 nucleases from other bacterial species offer distinct

advantages, primarily in their different Protospacer Adjacent Motif (PAM) requirements. This

allows for targeting of genomic regions that are not accessible with SpCas9.[1][2]
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Nuclease
Organism of
Origin

PAM Sequence
(5' -> 3')

Size (amino
acids)

Key Features

SpCas9
Streptococcus

pyogenes
NGG 1368

Most commonly

used, robust

activity.[3][4][5]

SaCas9
Staphylococcus

aureus
NNGRRT 1053

Smaller size is

ideal for adeno-

associated virus

(AAV) delivery in

therapeutic

applications.[1]

[6][7]

CjCas9
Campylobacter

jejuni
NNNNRYAC 984

Smallest of the

commonly used

Cas9 orthologs,

also suitable for

AAV delivery.[4]

ScCas9
Streptococcus

canis
NNG 1371

Recognizes a

less stringent

PAM sequence

than SpCas9,

expanding the

targetable

genome.[1]

SauriCas9
Staphylococcus

auricularis
NNGG ~1100

High editing

activity and small

size for AAV

delivery.[1]

NmeCas9 Neisseria

meningitidis

NNNNGATT 1082 Recognizes a

longer, more

specific PAM

sequence,

potentially
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reducing off-

target effects.[4]

High-Fidelity Cas9 Variants: Minimizing Off-Target
Effects
A major focus of Cas9 engineering has been to increase its specificity and reduce off-target

cleavage. Several high-fidelity variants have been developed that exhibit substantially reduced

off-target effects while maintaining robust on-target activity.[8][9][10][11]
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Variant Key Mutations
On-Target
Activity

Off-Target
Activity

Mechanism of
Enhanced
Specificity

eSpCas9(1.1)
K810A, K1003A,

R1060A

Comparable to

WT SpCas9

Significantly

reduced

Reduces non-

specific DNA

contacts by

neutralizing

positively

charged residues

in the non-target

strand binding

groove.[9][10]

SpCas9-HF1
N497A, R661A,

Q695A, Q926A

Comparable to

WT SpCas9 at

most sites

Greatly reduced,

often

undetectable

Alters the energy

landscape of

DNA binding,

making cleavage

more dependent

on perfect guide-

target

complementarity.

[9][11]

HypaCas9
N692A, M694A,

Q695A, H698A

Comparable to

eSpCas9 and

SpCas9-HF1

Similar or lower

than eSpCas9

and SpCas9-HF1

Mutations in the

REC3 domain

are proposed to

stabilize an

inactive

conformation

when bound to

off-target sites.[9]

HeFSpCas9s Combinations of

mutations from

eSpCas9 and

SpCas9-HF1

Target-

dependent

Substantially

improved

specificity for

targets where

eSpCas9 and

SpCas9-HF1

Combines the

specificity-

enhancing

mutations of both

parent variants.

[8][12]
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show off-target

activity

efSaCas9 Not specified
Higher than

SaCas9-HF

Higher fidelity

than SaCas9-HF

A high-fidelity

variant of

SaCas9.[6][13]

SaCas9-HF Not specified High

Genome-wide

activity with no

reduction in on-

target efficiency

A high-fidelity

variant of

SaCas9.[1]

Cas9 Variants with Altered PAM Recognition: Hitting
New Targets
Engineered variants with altered or relaxed PAM specificities have dramatically expanded the

scope of CRISPR-based genome editing, enabling the targeting of previously inaccessible

genomic loci.

Variant Key Features PAM Sequence

xCas9
Broadened PAM compatibility

and high DNA specificity.

Recognizes a broad range of

PAMs including NG, GAA, and

GAT.[1][14]

SpG Expanded target range. Recognizes NGN PAMs.[1]

SpRY
Near-PAMless, can target

almost all PAM sequences.

NRN and NYN (where R is A or

G, and Y is C or T).[1][15]

VRQR variant Altered PAM specificity.
Shows preference for NGAG

and NGCG PAMs.[16]

KKH-SaCas9
Broader range of target sites

than wild-type SaCas9.
NNGRRT.[1]

Functional Cas9 Variants: Beyond DNA Cleavage
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Modifications to the catalytic domains of Cas9 have created a suite of tools for purposes other

than gene knockout, such as gene activation, repression, and base editing.
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Variant Description Key Mutations Applications

Cas9 Nickases

(nCas9)

Cleave only one

strand of the target

DNA, creating a

"nick".[17][18][19]

D10A (cleaves non-

target strand) or

H840A (cleaves target

strand).[17][18]

Paired nickase

strategies significantly

increase specificity.

[10][18][19] Used in

homology-directed

repair (HDR) to favor

precise edits over

indels.[20]

Dead Cas9 (dCas9)

Lacks nuclease

activity but retains its

ability to bind to target

DNA.[1][17][21]

D10A and H840A.[17]

Fused to effector

domains for

transcriptional

activation (CRISPRa)

or repression

(CRISPRi).[1][21]

Used for epigenetic

modification and live-

cell imaging.

Cas9 Activators

(dCas9-VP64, VPR,

SAM, Suntag)

dCas9 fused to

transcriptional

activator domains.

dCas9 fused to

domains like VP64,

p300, etc.[21][22]

Upregulate the

expression of target

genes.[21]

Base Editors

dCas9 or nCas9 fused

to a deaminase

enzyme.

dCas9/nCas9 fused to

cytosine or adenosine

deaminase.[18]

Induce precise single-

base substitutions (C-

to-T or A-to-G) without

creating double-strand

breaks.[18]

Cas9 Fusion Proteins

Cas9 fused to proteins

involved in DNA repair

pathways.

Fusions with CtIP,

Mre11, DN1s,

HMGB1, HMGN1,

Histone H1, POLD3.

[23][24][25]

Enhance the

efficiency of

homology-directed

repair (HDR) for

precise gene editing.

[23][24][25]
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Experimental Protocols
Cas9 Activity Assessment using an EGFP Reporter
Assay
This protocol is used to determine the functional activity of a Cas9 variant in a cellular context.

Methodology:

Cell Line Preparation: Establish a stable cell line expressing the Cas9 variant to be tested.

Lentiviral Transduction: Transduce the Cas9-expressing cells with a lentiviral vector (e.g.,

pXPR_011-sgEGFP) that co-expresses an sgRNA targeting the EGFP gene and the EGFP

reporter gene itself.

Selection: Select for transduced cells using an appropriate antibiotic marker (e.g.,

puromycin).

Flow Cytometry Analysis: After a period of cell growth (typically 8-10 days), analyze the cell

population for EGFP fluorescence using flow cytometry.

Activity Calculation: The percentage of EGFP-negative cells in the selected population

represents the activity of the Cas9 variant. A non-Cas9 expressing cell line transduced with

the same vector serves as a positive control for EGFP expression.[26]

Off-Target Effect Analysis by Deep Sequencing
This method provides a quantitative assessment of on-target and off-target cleavage events.

Methodology:

Transfection: Introduce the Cas9 variant and a specific sgRNA into the target cells.

Genomic DNA Extraction: After a suitable incubation period (e.g., 48-72 hours), extract

genomic DNA from the cells.

PCR Amplification: Amplify the on-target and predicted off-target loci using high-fidelity PCR.

Primers are designed to flank the target sites.
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Next-Generation Sequencing (NGS): Sequence the PCR amplicons using a deep

sequencing platform (e.g., Illumina).

Data Analysis: Analyze the sequencing data to identify and quantify the frequency of

insertions and deletions (indels) at each locus. The ratio of on-target to off-target indel

frequency is a measure of specificity.[10][11][27][28]

Genome-wide Unbiased Off-target Detection Methods
Several methods exist to identify off-target sites across the entire genome without prior

prediction.

Digenome-seq: In vitro cleavage of genomic DNA with Cas9-RNP followed by whole-genome

sequencing to identify sites with the same cleavage start site.[29]

CIRCLE-seq: In vitro cleavage of circularized genomic DNA by Cas9-RNP, followed by

sequencing of the linearized fragments.[29]

DISCOVER-seq: Utilizes chromatin immunoprecipitation of the DNA repair factor MRE11

followed by sequencing (ChIP-Seq) to identify the locations of double-strand breaks in vivo.

[30]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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